4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile
Overview
Description
“4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile” is a chemical compound with the CAS Number: 220583-40-4 . It has a molecular weight of 227.24 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10FNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8,14,17H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound appears as a crystalline powder . The compound should be stored at ambient temperature .Scientific Research Applications
Organic Synthesis and Chemical Transformations
Studies have developed practical synthesis methods for compounds with structural similarities, indicating potential routes for synthesizing "4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile" and its applications in creating pharmaceuticals or organic materials. For instance, a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases methodologies that could be relevant for synthesizing and applying "this compound" in pharmaceutical contexts (Qiu et al., 2009).
Photochemistry and Fluorescence
Research on fluorinated compounds and their photophysical properties suggests potential applications of "this compound" in developing fluorescent probes or materials. For example, studies on the influence of fluoro substitution on internal conversion in aromatic compounds could provide insights into the photophysical behavior of "this compound" and its use in optical materials or sensors (Druzhinin et al., 2001).
Material Science and Polymer Technology
The addition of fluorinated compounds to polymer solar cells to enhance power conversion efficiency suggests applications of "this compound" in improving material properties. Studies demonstrate how perfluorinated compounds as additives can lead to increased efficiency in polymer solar cells, indicating potential roles in developing advanced materials and coatings (Jeong et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
4-[(4-fluorophenyl)-hydroxymethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8,14,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJOTZAUMWJXDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457987 | |
Record name | 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220583-40-4 | |
Record name | 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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